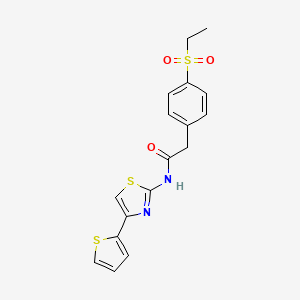![molecular formula C30H34N4O3S B2798873 2-{[2-(1-Adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(4-butoxy-3-methoxyphenyl)-3,5-pyridinedicarbonitrile CAS No. 340817-99-4](/img/structure/B2798873.png)
2-{[2-(1-Adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(4-butoxy-3-methoxyphenyl)-3,5-pyridinedicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of adamantane derivatives, such as the one , involves various methods. One of the most promising lines of research in adamantane chemistry involves double-bonded adamantane derivatives. Their high reactivity offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The acid-catalyzed reaction of adamantanone with acetophenone in a toluene solution has also been investigated .Molecular Structure Analysis
The molecular structure of adamantane derivatives is complex and can be divided into three major groups: dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds . The structure of 1,2-dehydroadamantane (adamantene) is one example .Chemical Reactions Analysis
The chemical reactions involving adamantane derivatives are diverse. For instance, the acid-catalyzed reaction of adamantanone with acetophenone in a toluene solution has been studied . The reaction time was 16–18 hours, and an equimolar amount of water was recovered .Scientific Research Applications
Antiproliferative Activity : Adamantyl-based compounds have been studied for their antiproliferative effects. For example, derivatives containing the adamantane fragment showed moderate cytotoxicity against human epithelial lung carcinoma cells (Nurieva et al., 2015).
Chemiluminescence Applications : Compounds with sulfanyl-substituted bicyclic dioxetanes, similar in structure to the compound , were shown to exhibit chemiluminescence, making them potentially useful in analytical chemistry (Watanabe et al., 2010).
Synthesis of Dithietes and Dithioxo Compounds : Sulfuration of alkynes, including those with bulky substituents like adamantane, can lead to stable 1,2-dithietes, suggesting utility in synthetic chemistry (Choi et al., 1993).
Neurological and Diabetic Treatments : Adamantyl-based ester derivatives, similar to the compound , are noted for their applications in treating neurological conditions and type-2 diabetes (Kumar et al., 2015).
Enzymatic Reactions : Studies on enzymatic reactions of similar compounds show potential applications in understanding metabolic pathways and biochemical processes (Cooper et al., 1976).
Anticancer Properties : Hybrid molecules containing elements similar to the compound have been designed for potential anticancer properties (Yushyn et al., 2022).
Biological Activities : Adamantylsulfanyl derivatives have been synthesized and studied for their biological activities, including enhancing tumor necrosis factor-α production (Maurin et al., 2004).
Antibacterial Applications : Some adamantyl-based compounds have been tested as bactericides, showing effectiveness against certain bacterial strains (Mammadov et al., 2016).
Synthesis of Cyclic β-Amino Acids : Sulfanyl radical addition-cyclization of oxime ethers and hydrazones connected with alkenes, similar to the structure of the compound , provides a method for synthesizing cyclic β-amino acids (Miyata et al., 2002).
Future Directions
The future directions in the field of adamantane chemistry involve the development of novel methods for the preparation of unsaturated adamantane derivatives and the investigation of their polymerization reactions . The recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds also present promising future directions .
properties
IUPAC Name |
2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-6-amino-4-(4-butoxy-3-methoxyphenyl)pyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O3S/c1-3-4-7-37-24-6-5-21(11-25(24)36-2)27-22(15-31)28(33)34-29(23(27)16-32)38-17-26(35)30-12-18-8-19(13-30)10-20(9-18)14-30/h5-6,11,18-20H,3-4,7-10,12-14,17H2,1-2H3,(H2,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJULZZOKYLUYTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)C34CC5CC(C3)CC(C5)C4)N)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(1-Adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(4-butoxy-3-methoxyphenyl)-3,5-pyridinedicarbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4-[[2-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)aziridin-1-yl]methyl]pyrazole](/img/structure/B2798790.png)

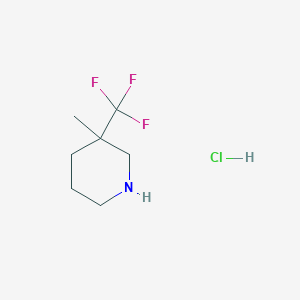
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2798797.png)
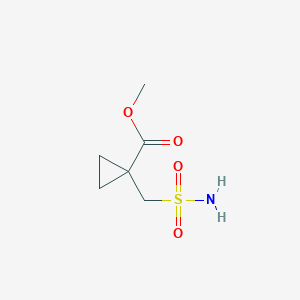
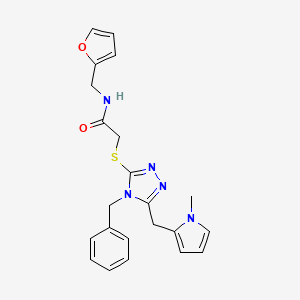

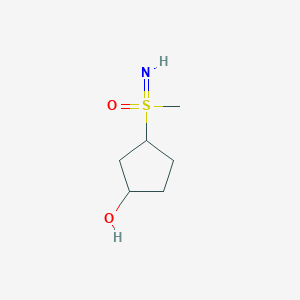
![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)
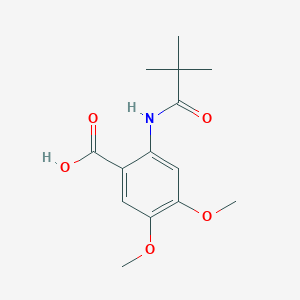
![2-[2-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2798808.png)
